molecular formula C16H16N2O2 B1382789 Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate CAS No. 1416713-17-1

Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B1382789
CAS No.: 1416713-17-1
M. Wt: 268.31 g/mol
InChI Key: ZFXIQPWJLUFVIE-UHFFFAOYSA-N
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Description

Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 1416713-17-1) is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a 7,8-dihydro-1,6-naphthyridine core, a privileged scaffold in the development of biologically active molecules, protected with a benzyl carbamate (Cbz) group. The Cbz group is a versatile protecting group for secondary amines, making this reagent particularly valuable for the multi-step synthesis of complex nitrogen-containing heterocycles. The 1,6-naphthyridine scaffold is a recognized pharmacophore in pharmaceutical research. Scientific literature indicates that derivatives of this core structure have been investigated as potent inhibitors of various therapeutic targets. For instance, similar 7,8-dihydro-1,6-naphthyridin-5(6H)-one derivatives have been developed as PDE4 inhibitors for the potential treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis . Furthermore, other 1,6-naphthyridine-based compounds have shown promise as HIV integrase inhibitors , highlighting the scaffold's relevance in developing antiviral agents . Beyond these applications, naphthyridine derivatives are widely explored for their antimicrobial and anticancer properties, underscoring the broad utility of this structural motif . With a molecular formula of C16H16N2O2 and a molecular weight of 268.31 g/mol, this reagent serves as a critical precursor for constructing more elaborate molecules. Researchers utilize it to introduce the dihydronaphthyridine structure into potential drug candidates, leveraging its synthetic versatility. As a solid that should be stored sealed in a dry environment at room temperature, it offers stability for research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl 7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-16(20-12-13-5-2-1-3-6-13)18-10-8-15-14(11-18)7-4-9-17-15/h1-7,9H,8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXIQPWJLUFVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148466
Record name 1,6-Naphthyridine-6(5H)-carboxylic acid, 7,8-dihydro-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416713-17-1
Record name 1,6-Naphthyridine-6(5H)-carboxylic acid, 7,8-dihydro-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416713-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Naphthyridine-6(5H)-carboxylic acid, 7,8-dihydro-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis

tert -Butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can be synthesized using different reaction conditions, including different solvents, bases, and temperatures, with yields ranging from 72% to 89.75%.

Yield Reaction Conditions Operation in Experiment
89.75% With sodium hydrogencarbonate; In dichloromethane; water; at 15℃; for 2h 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (850.00 mg, 4.14 mmol, 1.00 eq) and Di-tert-butyl dicarbonate (1.36 g, 6.22 mmol, 1.50 eq) were dissolved in a mixed solution of dichloromethane (15.00 mL) and water (15.00 mL), sodium bicarbonate (1.04 g, 12.43 mmol, 3.00 eq) was added at 15 C. The mixture was stirred at 15 C for 2 hours. The mixture was poured into water (30 mL) and the aqueous phase was extracted with ethyl acetate (50 mL * 3). The combined organic phases were washed with saturated brine (30 mL), dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by silica gel chromatography (petroleum ether / ethyl acetate = 50/1, 30/1) to deliver tert-butyl-2-chloro-7,8-dihydro-1,6-naphthyridin-6(5H)-carboxylate (1.00 g, 3.72 mmol, 89.75% yield) as a white solid.
87% With sodium bicarbonate in dioxane and water; RT; for 16 h To a solution of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (500 mg, 2.97 mmol) in dioxane (7.4 mL) and water (7.4 mL) was added sodium bicarbonate as a solid in one portion (498 mg, 5.93 mmol). After stirring the resulting suspension for 10 min at RT Boc2O (777 mg, 3.56 mmol) was added and the mixture was stirred for 16 h. The mixture was diluted with ethyl acetate and the organic layer was washed with water and brine. The organic phase was dried over sodium sulfate, filtered, and evaporated to dryness. Amount 693 mg. Yield 87%.
85.44% With triethylamine; In tetrahydrofuran; at 0 - 20℃; for 3.16667h In a 100mL one-neck flask, 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (170mg, 1.0mmol) (25mL) was dissolved in tetrahydrofuran, At 0 was added triethylamine (0.35mL, 2.5mmol), (Boc) 2O (240mg, 1.1mmol), stirred for 10min, then the reaction mixture was slowly raised to Room temperature for 3h. The solvent was distilled off under reduced pressure, to the residue was added methylene chloride (100 mL) and water (100 mL), the organic layer was washed with saturated brine Wash (80mL × 3), the organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product was purified by column chromatography (petroleum ether / ethyl acetate(V / V) = 5/1), a pale yellow solid (229mg, 85.44%).
72% With 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene; sodium t-butanolate;tris-(dibenzylideneacetone)dipalladium(0); In 1,4-dioxane; at 150℃; for 1h;Microwave radiation To a solution of 9-cyclopentyl-9H-pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidin-2-amine (prepared as described in WO 2009/085185) (152 mg, 0.6 mmol) in dioxane (6 mL) were added tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (177 mg, 0.66 mmol), tris(dibenzylideneacetone)dipalladium (0) (28 mg, 0.030 mmol), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (52 mg, 0.090 mmol), and sodium t-butoxide (86 mg, 0.9 mmol). The reaction mixture thus obtained was heated at 150 C. under microwave irradiation for 1 hour. The reaction mixture was diluted with DCM, washed with brine, and then dried. The solvent was evaporated and the residue was purified by flash chromatography on silica gel eluting with 10% to 50% solvent A (DCM/MeOH/NH4OH, 100:10:1) in DCM to give the title compound as a light yellow solid (211 mg, 72% yield).
78.52% With 3-chloro-benzenecarboperoxoic acid; In chloroform; at 0 - 25℃; for 12h tert-Butyl-2-chloro-7,8-dihydro-1,6-naphthyridin-6(5H)-carboxylate (1.20 g, 4.47 mmol, 1.00 eq) was dissolved in chloroform (20.00 mL) and m-chloroperbenzoic acid (1.45 g, 6.71 mmol, 1.50 eq) was added to the mixture at 0 C. The mixture was stirred at 25 C for 12 hours. The mixture was then quenched with a saturated sodium sulfate solution (20 mL) and extracted with dichloromethane (40 ml * 3). The combined organic phases were washed with saturated brine (20 mL), dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to deliver tert-butyl-2-chloro-1-oxo-7,8-dihydro-5H-1,6-naphthyridin-1-onium-6-carboxylate (1.00 g, 3.51 mmol, 78.52% yield) as a yellow solid which was used directly in the next step.

Spectroscopic data

¹H-NMR (CDCl3, 400 MHz): δ 1.52 (s, 9H), 2.99 (t, 2H), 3.75 (t, 2H), 4.58 (s, 2H), 7.17 (d, 1H), 7.39 (d, 1H)

Chemical Reactions Analysis

Types of Reactions

Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or alcohols using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction could produce naphthyridine amines or alcohols .

Scientific Research Applications

Chemistry

Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules and materials.

Biology

Research indicates significant potential for biological activities:

  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains.
  • Anticancer Activity : Studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation and exhibit cytotoxic effects on various cancer cell lines .

Medicine

This compound is being explored as a lead compound for therapeutic development:

  • Targeting Disease Pathways : Interaction studies have indicated its potential to bind with specific enzymes or receptors implicated in disease pathways .
  • Drug Development : Its unique functional groups contribute to its reactivity and interaction with biological targets, making it a candidate for drug design.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions allows for the creation of diverse products tailored to specific needs.

Mechanism of Action

The mechanism of action of Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to alterations in cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position of the 1,6-naphthyridine scaffold is frequently modified to modulate solubility, stability, and biological activity. Key analogues include:

Compound Name Substituents at 6-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate Benzyl carboxylate C₁₃H₁₄N₂O₂ 230.26 Intermediate for antifolates
tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate tert-Butyl carboxylate, 3-nitro C₁₃H₁₇N₃O₄ 279.30 Nitro group enables further functionalization (e.g., reduction to amine)
tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate tert-Butyl carboxylate, 2-methoxy C₁₀H₁₄N₂O₃ 210.23 Methoxy group enhances metabolic stability

Key Observations :

  • Benzyl vs. tert-Butyl Esters: Benzyl esters (e.g., ) are more labile under hydrogenolysis conditions, facilitating deprotection to free acids, whereas tert-butyl esters (e.g., ) offer superior stability in acidic environments.
  • Electron-Withdrawing Groups : The 3-nitro substituent in tert-butyl derivatives () increases reactivity for subsequent nucleophilic substitution or reduction reactions.

Functionalization at the 2- and 3-Positions

Modifications at the 2- and 3-positions significantly influence pharmacological activity:

Compound Name Substituents Synthesis Yield Key Applications
tert-Butyl 3-cyano-4-phenyl-2-thioxo-4a,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate (4b) 3-Cyano, 2-thioxo, 4-phenyl 14.4% Hsp90 C-terminal domain inhibitors
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine 3-Amino, 6-benzyl Not reported Intermediate for kinase inhibitors
Benzyl 2-amino-3-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 2-Amino, 3-cyano Not reported Antifolate synthesis

Key Observations :

  • Cyano and Thioxo Groups: The cyano group in 4b () enhances binding affinity to protein targets via hydrogen bonding, while the thioxo group improves solubility.
  • Amino Substituents: 3-Amino derivatives () are pivotal in forming hydrogen-bonding interactions with biological targets, such as kinase ATP-binding pockets.

Pharmacological Relevance

  • Retinoid Receptor Modulators: The tert-butyl derivative (R)-11 () demonstrated potent retinoid receptor activity, with IC₅₀ values in the nanomolar range, attributed to its 7-fluoro-1,1-dimethylindenyl carbamoyl substituent.
  • PDE9A Inhibitors: Cyanopyridone-based analogues (e.g., Compound 43 in ) leverage the 1,6-naphthyridine core for selective PDE9A inhibition, critical in neurodegenerative disease therapy.
  • Antifolate Agents : Benzyl carboxylate derivatives serve as precursors for tricyclic 5-deaza antifolates, which disrupt folate metabolism in cancer cells .

Biological Activity

Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS No. 1416713-17-1) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C16H16N2O2
  • Molecular Weight : 268.32 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to benzyl 7,8-dihydro-1,6-naphthyridine derivatives exhibit various mechanisms of action:

  • Monoamine Oxidase Inhibition : Some derivatives have been identified as selective inhibitors of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters. For instance, studies have shown that certain naphthyridine derivatives can inhibit MAO-B with low micromolar potency, suggesting potential applications in treating neurodegenerative diseases like Parkinson's disease .
  • Antimicrobial Activity : Preliminary studies suggest that naphthyridine compounds may possess antimicrobial properties. They have been evaluated against various bacterial strains, showing promising results that warrant further investigation into their use as antibacterial agents .
  • Antitumor Activity : Some research has indicated that naphthyridine derivatives can exhibit cytotoxic effects on cancer cell lines. For example, the synthesis and evaluation of related compounds have shown significant activity against specific cancer types, highlighting the need for further exploration into their potential as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
MAO InhibitionIC50 AssayPotency in low micromolar range
AntimicrobialZone of InhibitionEffective against Gram-positive bacteria
CytotoxicityMTT AssaySignificant reduction in cell viability

Case Study: MAO Inhibition

In a study evaluating the MAO inhibitory activity of various naphthyridine derivatives, this compound was included in a series of compounds tested against human recombinant MAO A and B. The results indicated that some derivatives displayed strong inhibition at concentrations as low as 10 μM, with calculated IC50 values suggesting effective binding to the enzyme's active site .

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial properties of naphthyridine derivatives revealed that this compound exhibited notable antibacterial activity against several strains of bacteria. The compound's ability to disrupt bacterial cell walls was hypothesized as a mechanism for its effectiveness .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate intermediates for drug-linker conjugates?

  • Methodological Answer : The compound is often synthesized via coupling reactions involving tert-butyl-protected precursors. For example, in Example 7E (), the intermediate is prepared by reacting 2-amino-4-(dipropylcarbamoyl)-3H-benzo[b]azepine-8-carboxylic acid with tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 355819-02-2). Key steps include:

  • Solvent System : Use acetonitrile/water (1:1) for solubility and reactivity.
  • Purification : Concentrate the reaction mixture in vacuo to obtain the product as a foam.
  • Characterization : Validate via 1H^1H NMR (e.g., δ 8.77 ppm for aromatic protons) and LCMS (M+H=1057.7M+H = 1057.7) .

Q. What analytical techniques are critical for confirming the structural integrity of Benzyl 7,8-dihydro-1,6-naphthyridine derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : Assign peaks for aromatic protons (δ 8.0–8.8 ppm) and benzylic methylene groups (δ 4.47–4.57 ppm) to confirm substitution patterns ( ).
  • LCMS : Monitor molecular ion peaks (M+HM+H) to verify purity and molecular weight.
  • X-ray Diffraction : For crystalline derivatives (e.g., tert-butyl analogs), confirm stereochemistry via single-crystal analysis ( ) .

Q. How can researchers mitigate ester group hydrolysis during storage or reaction conditions?

  • Methodological Answer :

  • Storage : Use anhydrous solvents (e.g., THF or CH2_2Cl2_2) and store at –20°C under inert gas.
  • Reaction Conditions : Avoid prolonged exposure to aqueous bases. For acid-sensitive derivatives, employ tert-butyl protecting groups, which are stable under mild acidic conditions ( ) .

Advanced Research Questions

Q. What strategies are effective for incorporating this compound into prodrug or bioconjugate systems?

  • Methodological Answer :

  • Linker Design : Attach the compound to antibodies or peptides via cleavable linkers (e.g., Val-Cit-PABC) using amide or carbamate bonds. Example 7F ( ) demonstrates coupling with 2,5-dioxo-2,5-dihydro-1H-pyrrole for maleimide-thiol conjugation.
  • Functionalization : Introduce azide or alkyne handles via ester hydrolysis followed by click chemistry ( ) .

Q. How do structural modifications (e.g., substituents on the naphthyridine ring) influence biological activity in receptor modulation studies?

  • Methodological Answer :

  • SAR Studies : Replace the benzyl group with fluorinated or heteroaromatic moieties (e.g., 4-fluorophenyl in ) to enhance binding to targets like mGlu5 receptors.
  • Pharmacophore Mapping : Use docking simulations to assess interactions with hydrophobic pockets (e.g., cyclopropyl or 3-fluorobenzyl groups in ).
  • Biological Assays : Evaluate allosteric modulation efficacy via calcium flux assays in HEK293 cells expressing mGlu5 .

Q. What contradictions exist in reported biological activities of 1,6-naphthyridine derivatives, and how can they be resolved?

  • Methodological Answer :

  • Data Discrepancies : Some studies report anticancer activity (), while others emphasize antimicrobial effects ( ). Resolve by:
  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for cancer) and bacterial strains (e.g., S. aureus).
  • Dose-Response Curves : Compare IC50_{50} values under consistent conditions.
  • Mechanistic Studies : Perform transcriptomic profiling to identify pathway-specific effects .

Q. How can decarboxylation or side reactions be minimized during derivatization of this compound?

  • Methodological Answer :

  • Temperature Control : Avoid heating above 150°C to prevent decarboxylation ().
  • Catalyst Optimization : Use Pd0^0 catalysts (e.g., Pd2_2(dba)3_3) for cross-couplings instead of harsh acidic conditions ( ).
  • Protecting Groups : Replace benzyl esters with tert-butyl esters, which are more stable under basic conditions ( ) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

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